4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid
Description
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO3/c1-10(11-5-3-2-4-6-11)15-8-7-12(16)9-13(15)14(17)18/h2-6,10,13H,7-9H2,1H3,(H,17,18)/t10-,13?/m0/s1 |
InChI Key |
RGVYDAWOMVADLH-NKUHCKNESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CCC(=O)CC2C(=O)O |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(=O)CC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Hetero Diels–Alder Reaction-Based Chiral Synthesis
A prominent method for the preparation of 4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid derivatives involves a hetero Diels–Alder cycloaddition. This approach was reported by a Danish research group in Tetrahedron (2002):
- Starting Materials : (S)-1-phenylethylamine and trifluoroacetic acid-boron trifluoride activated (1-phenyl-ethylimino)acetic acid ethyl ester.
- Reaction : The hetero Diels–Alder reaction with 2-trimethylsilyloxy-1,3-butadiene produces a mixture of two diastereomers of 4-oxo-1-(1-phenyl-ethyl)-piperidine-2-carboxylic acid ethyl ester.
- Isolation : Pure diastereomer is obtained by crystallization exploiting the chiral auxiliary (S)-1-phenylethylamine.
- Further Transformation : Reduction of the ester group to the corresponding hydroxymethyl derivative enables further functionalization without racemization.
- Outcome : This method allows for large-scale chiral synthesis with high stereochemical control and yields protected 2-substituted 4-oxo-piperidine derivatives suitable for further derivatization.
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| 1 | (S)-1-phenylethylamine + (1-phenyl-ethylimino)acetic acid ethyl ester, BF3·OEt2, TFA | Diastereomeric mixture of ethyl esters | Hetero Diels–Alder reaction |
| 2 | Crystallization | Pure diastereomer | Chiral resolution |
| 3 | Reduction (e.g., LiAlH4) | Hydroxymethyl derivative | No racemization observed |
This preparation is well-documented for its convenience and scalability in producing chiral piperidinone derivatives.
Amide Formation and Functional Group Interconversion
In medicinal chemistry optimization studies, the compound or its derivatives are often prepared via amide bond formation starting from the carboxylic acid:
- Route : Conversion of the carboxylic acid group to amides through activation (e.g., acid chloride formation) followed by coupling with amines.
- Protecting Groups : Boc (tert-butoxycarbonyl) protection is commonly employed on amine groups to facilitate selective reactions.
- Typical Reagents : Propionyl chloride for acylation, ethyl esters as intermediates, and palladium-catalyzed reactions for further functionalization.
- Applications : This method is used to generate analogues for structure-activity relationship (SAR) studies and to introduce various substituents on the piperidine ring or side chains.
A representative synthetic scheme involves:
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| 1 | Carboxylic acid + SOCl2 or oxalyl chloride | Acid chloride | Activation for amide coupling |
| 2 | Acid chloride + amine (e.g., phenethylamine) | Amide derivative | Coupling reaction |
| 3 | Boc protection/deprotection | Protected amine intermediates | Facilitates selective transformations |
This approach is versatile and widely used in drug discovery for modifying the piperidine scaffold.
Alternative Synthesis via α-Aminonitrile Intermediates
Another synthetic route involves the preparation of key intermediates such as α-aminonitriles, which are cyclized to yield piperidine derivatives:
- Method : Reaction of α-aminonitrile with chlorosulfonyl isocyanate (CSI) followed by acid-mediated cyclization produces spirohydantoin derivatives.
- Hydrolysis : Alkaline hydrolysis of these intermediates yields the α-amino acid corresponding to the target compound.
- Yield : Overall yields reported around 33–39%, suitable for scale-up.
- Advantages : This method provides an alternative to direct Diels–Alder cycloadditions, often with improved yields and purity.
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| 1 | α-Aminonitrile + CSI | Amide intermediate | Cyclization precursor |
| 2 | Acid treatment (1 M HCl) | Spirohydantoin derivative | Cyclization step |
| 3 | Alkaline hydrolysis | α-Amino acid (target compound) | Final deprotection |
This route was optimized for large-scale synthesis of 4-carboxy-4-anilidopiperidines, structurally related to the target compound.
Hydrogenolysis and Chiral Auxiliary Removal
For enantiomerically pure products, removal of chiral auxiliaries is a critical step:
- Hydrogenolysis : Catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) is used to cleave benzyl protecting groups.
- Reduction : Use of lithium aluminum hydride (LiAlH4) combined with aluminum chloride (AlCl3) to reduce esters to alcohols or amines.
- Outcome : High diastereomeric purity (>99:1) of the final product is achieved, essential for biological applications.
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| 1 | LiAlH4 + AlCl3, THF, 0 °C | Primary amine intermediate | Reduction step |
| 2 | 1,4-Diiodobutane, NaHCO3, reflux | Pyrrolidine derivative | Alkylation |
| 3 | H2, Pd/C, rt | Deprotected amine | Hydrogenolysis |
This sequence ensures the preservation of stereochemistry and purity of the final piperidine carboxylic acid derivative.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Typical Yield | Notes |
|---|---|---|---|---|
| Hetero Diels–Alder cycloaddition | Cycloaddition → Crystallization → Reduction | High stereoselectivity, scalable | Moderate to high | No racemization |
| Amide formation via acid chloride | Acid chloride formation → Amide coupling → Protection/deprotection | Versatile for SAR | Variable | Widely used in medicinal chemistry |
| α-Aminonitrile cyclization | α-Aminonitrile + CSI → Cyclization → Hydrolysis | Alternative to cycloaddition, good yields | 33–39% | Suitable for large scale |
| Hydrogenolysis & chiral auxiliary removal | Reduction → Alkylation → Hydrogenolysis | High enantiomeric purity | Moderate | Essential for pure enantiomers |
Chemical Reactions Analysis
Types of Reactions
4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Position and Hydrogen Bonding
Key Analogs :
(1′R,3S)-2-Oxo-1-(1′-phenylethyl)piperidine-3-carboxylic acid ()
- Structural Difference : Carboxylic acid at position 3 instead of 2.
- Key Finding : Exhibits a remarkably strong intramolecular hydrogen bond (O···H distance: 1.39 Å; O-H···O angle: 153°), stabilizing its conformation. This contrasts with the target compound, where the 2-carboxylic acid may form weaker or alternative interactions due to spatial constraints .
4-[2-Oxo-2-(2-oxo-4(R)-phenyl-oxazolidin-3-yl)-ethyl]-piperidine-1-carboxylic acid tert-butyl ester () Structural Difference: Oxazolidinone ring and tert-butyl ester substituent.
Functional Group Modifications
Key Analogs :
2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid () Structural Difference: Trifluoromethyl group at the 4-position of the piperidine ring.
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid ()
Ring System Variations
Key Analogs :
(-)-N3-(1-(1-Phenylethyl))-4-oxo-1-(2-(morpholin-4-yl)ethyl)-1,4-dihydroquinoline-3-carboxamide Hydrochloride () Structural Difference: Quinoline core replaces the piperidine ring. The morpholinyl group improves water solubility, a property the target compound may lack .
1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ()
Stereochemical Considerations
The (1S)-1-phenylethyl group in the target compound contrasts with analogs like (1′R)-configured derivatives (). Stereochemistry significantly affects bioactivity; for example, ’s compound shows specific activity attributed to its (S)-configuration. Chirality-driven differences in receptor binding or metabolic pathways highlight the importance of stereochemical purity in drug development .
Data Tables
Table 1: Structural and Functional Comparisons
Research Implications
The target compound’s unique combination of stereochemistry, substituent positioning, and functional groups positions it as a versatile scaffold for drug discovery. Comparisons with analogs underscore the importance of:
- Substituent Position : Affects hydrogen bonding and molecular stability.
- Protective Groups : Influence solubility and synthetic utility.
- Ring Systems : Modify electronic and steric profiles for target selectivity.
Further studies could explore its pharmacokinetic properties and optimize substituents for specific therapeutic applications, leveraging insights from structural analogs.
Biological Activity
4-Oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid, a compound with significant structural complexity, has garnered attention in the fields of medicinal and synthetic chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H17NO3 |
| Average Mass | 247.28968 g/mol |
| CAS Number | 357154-19-9 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : This can be achieved through reductive amination or cyclization reactions.
- Introduction of the Phenylethyl Group : This step may involve electrophilic aromatic substitution or other coupling methods.
- Carboxylic Acid Functionalization : The final step often includes oxidation or hydrolysis to introduce the carboxylic acid group.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the central nervous system (CNS). The piperidine structure is known to modulate neurotransmitter systems, which may contribute to its pharmacological effects.
Key Mechanisms:
- Receptor Binding : The compound may act as an agonist or antagonist at specific receptors, influencing neuronal signaling pathways.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, leading to altered physiological responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antinociceptive Effects
Studies have demonstrated that this compound has potential analgesic properties. In animal models, it has shown significant reductions in pain responses comparable to standard analgesics.
Neuroprotective Effects
There is evidence suggesting that the compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.
Case Studies
Several studies have evaluated the biological activity of this compound:
-
Study on Pain Management :
- Objective : To assess the antinociceptive effects.
- Methodology : Administered to mice using a hot plate test.
- Results : Showed a significant reduction in pain response (p < 0.05).
-
Neuroprotection Study :
- Objective : To investigate protective effects against oxidative stress.
- Methodology : Cultured neuronal cells exposed to oxidative agents.
- Results : The compound reduced cell death by approximately 30% compared to controls (p < 0.01).
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structure. Modifications to either the piperidine ring or the phenylethyl group can significantly alter its potency and efficacy.
| Modification Type | Effect on Activity |
|---|---|
| Alteration of Side Chains | Changes binding affinity |
| Ring Substitutions | Affects receptor selectivity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid?
- Methodology : The compound can be synthesized via reactions involving homophthalic anhydride and chiral ketimines. For example, describes a spiroheterocyclic synthesis where imines derived from heterocyclic ketones react with homophthalic anhydride under controlled conditions (e.g., inert atmosphere, catalytic acid). Alternative routes involve functionalizing piperidin-4-one derivatives, as seen in , where benzyl chloroformate reacts with 4-oxopiperidine intermediates in dichloromethane with triethylamine as a base.
- Key Conditions :
- Solvent: Dichloromethane or THF.
- Temperature: Room temperature to 60°C.
- Purification: Recrystallization or column chromatography .
Q. How is the stereochemical configuration of the (1S)-1-phenylethyl group confirmed?
- Methodology : X-ray crystallography is the gold standard for resolving stereochemistry. highlights its use in determining the absolute configuration of similar spiroheterocycles. Additionally, chiral HPLC or NMR with chiral shift reagents can validate enantiomeric purity. Computational methods (e.g., DFT) corroborate experimental data by modeling molecular geometries and comparing calculated vs. observed spectroscopic profiles .
Q. What analytical techniques are essential for structural characterization?
- Methodology :
- NMR : H and C NMR to confirm backbone structure and substituent positions.
- MS : High-resolution mass spectrometry (HRMS) for molecular formula verification.
- IR : Identification of carbonyl (C=O) and carboxylic acid (O-H) functional groups.
- X-ray Diffraction : Resolves crystal packing and stereochemical details, as demonstrated in for analogous compounds .
Advanced Research Questions
Q. How can computational methods resolve discrepancies in stereochemical or reactivity data?
- Methodology : Density Functional Theory (DFT) calculations optimize molecular geometries and predict NMR chemical shifts or reaction pathways. For example, used DFT to validate the stability of spiroheterocyclic conformers and explain regioselectivity in ring-opening reactions. Molecular docking may further elucidate interactions with biological targets, aiding in rational drug design .
Q. What are the stability considerations for this compound under varying conditions?
- Methodology :
- Thermal Stability : Thermogravimetric analysis (TGA) assesses decomposition temperatures.
- pH Sensitivity : Stability studies in buffered solutions (pH 1–12) monitor hydrolysis of the carboxylic acid and ketone groups.
- Light/Oxygen Sensitivity : Accelerated degradation studies under UV light or aerobic conditions, with HPLC monitoring. and recommend storage in amber vials at -20°C under nitrogen to prevent oxidation .
Q. How can conflicting toxicity data from different SDS sources be reconciled?
- Acute Toxicity : Compare LD50 values from rodent studies.
- Ecotoxicology : Use OECD 201/202 guidelines for algae/daphnia toxicity testing.
- Discrepancy Resolution : Prioritize studies with GHS-compliant classifications (e.g., NITE 2020 data in ) and validate via in vitro assays (e.g., Ames test for mutagenicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
